REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[CH:15]=[C:14]([C:16](=O)[NH2:17])[CH:13]=[CH:12][N:11]=2)[CH:5]=1)(=O)[NH2:2].S(Cl)(Cl)=O>N1C=CC=CC=1.C(Cl)Cl>[C:16]([C:14]1[CH:13]=[CH:12][N:11]=[C:10]([C:6]2[CH:5]=[C:4]([C:1]#[N:2])[CH:9]=[CH:8][N:7]=2)[CH:15]=1)#[N:17]
|
Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=CC(=NC=C1)C1=NC=CC(=C1)C(N)=O
|
Name
|
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred for 16 hours at 100°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is then chromatographed with methylene chloride over silica gel
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=NC=C1)C1=NC=CC(=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |